BenchChemオンラインストアへようこそ!

Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

PAF antagonist ester lipophilicity intermediate specificity

Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 477487-53-9) is a synthetic benzofuran-3-carboxylate sulfonamide. Its structure comprises a 2-methylbenzofuran core, a 4-bromophenylsulfonamido group at the 5-position, and a butyl ester at the 3-carboxylate position.

Molecular Formula C20H20BrNO5S
Molecular Weight 466.3g/mol
CAS No. 477487-53-9
Cat. No. B491953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS477487-53-9
Molecular FormulaC20H20BrNO5S
Molecular Weight466.3g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C
InChIInChI=1S/C20H20BrNO5S/c1-3-4-11-26-20(23)19-13(2)27-18-10-7-15(12-17(18)19)22-28(24,25)16-8-5-14(21)6-9-16/h5-10,12,22H,3-4,11H2,1-2H3
InChIKeyOCYMSJUWERWPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 477487-53-9): Core Scaffold and Procurement Baseline


Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (CAS 477487-53-9) is a synthetic benzofuran-3-carboxylate sulfonamide . Its structure comprises a 2-methylbenzofuran core, a 4-bromophenylsulfonamido group at the 5-position, and a butyl ester at the 3-carboxylate position. This compound is recognized as an intermediate in the preparation of platelet-activating factor (PAF) antagonists . The combination of a lipophilic butyl ester and a brominated sulfonamide moiety distinguishes it within the benzofuran sulfonamide class, with a molecular formula of C20H20BrNO5S and a molecular weight of 466.3 g/mol .

Why Generic Substitution of Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Is Not Advisable


Generic substitution among benzofuran-3-carboxylate sulfonamides is unreliable because the ester substituent at the 3-position critically governs lipophilicity, metabolic stability, and target-binding interactions [1]. In PAF antagonist programs, the length and branching of the ester alkoxy chain directly influence pharmacological potency, with the butyl ester representing a specific optimized balance between solubility and receptor affinity that cannot be replicated by methyl, ethyl, or benzyl analogs without altering the activity profile [2]. The 4-bromophenylsulfonamido group further imposes unique electronic and steric constraints that differentiate this compound from chloro-, fluoro-, or methyl-substituted phenylsulfonamide analogs . Simply interchanging a methyl or ethyl ester analog risks losing the intended pharmacokinetic and pharmacodynamic properties that made this specific intermediate valuable in PAF antagonist development.

Quantitative Differentiation Evidence for Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate vs. Closest Analogs


PAF Antagonist Intermediate Specificity: The Butyl Ester Advantage Over Methyl and Ethyl Analogs

In the PAF antagonist patent series (US 5,741,794), the butyl ester at the benzofuran 3-carboxylate position is specifically exemplified for optimal biological activity, while shorter-chain methyl and ethyl ester analogs are not claimed in the preferred compounds [1]. The calculated logP difference between the butyl ester (estimated logP ≈ 4.8 for the target compound) and the methyl ester analog (estimated logP ≈ 3.4) indicates a >1.4 log unit increase in lipophilicity, which directly impacts membrane permeability and PAF receptor engagement .

PAF antagonist ester lipophilicity intermediate specificity

Antiproliferative Activity: The 4-Bromophenylsulfonamido Group Confers Potency Superior to Chloro/Methyl Analogs

In a study of benzofuransulfonamide antiproliferative agents, compound 1h (bearing a 4-bromophenylsulfonamido group analogous to the target compound) exhibited an IC50 of 4.13 μM against NCI-H460 lung cancer cells, outperforming cisplatin (IC50 = 4.52 μM) and demonstrating superior potency compared to earlier hits with chloro or methyl substituents on the sulfonamide phenyl ring . The 4-bromophenyl group enhances both hydrophobic packing and potential halogen-bond interactions at the target site, whereas 4-chloro or 4-methyl analogs showed reduced antiproliferative activity .

antiproliferative sulfonamide SAR halogen effect

Physicochemical Differentiation: Solubility and logP Profile of the Butyl Ester vs. Isopropyl and Benzyl Esters

Within the ester series of 5-(4-bromobenzenesulfonamido)-2-methylbenzofuran-3-carboxylate, the butyl ester provides a unique balance of aqueous solubility and lipophilicity. While measured solubility data for the target compound is not available in the public domain, calculated physicochemical properties indicate that the butyl ester possesses a logP of approximately 4.8, compared to ~3.8 for the isopropyl ester (CAS not available) and ~5.5 for the benzyl ester (CAS 421580-31-6) . The butyl ester thus occupies an intermediate lipophilicity space that may avoid the excessive plasma protein binding of the benzyl analog while offering better membrane permeability than the isopropyl analog .

physicochemical properties ester series solubility

Optimal Application Scenarios for Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Procurement


PAF Antagonist Lead Optimization and Intermediate Synthesis

Procure for use as a key intermediate in the synthesis of PAF receptor antagonists following the route disclosed in US Patent 5,741,794, where the butyl ester is specifically exemplified for optimal activity . The butyl ester functionality ensures the correct lipophilicity profile for in vivo PAF antagonism, which methyl or ethyl esters cannot replicate. This compound is the preferred starting material for medicinal chemistry teams aiming to generate patent-compliant, structurally authentic PAF antagonist candidates.

Anticancer SAR Studies Around the 4-Bromophenylsulfonamido Pharmacophore

Use as a benchmark compound in structure-activity relationship (SAR) studies aimed at optimizing antiproliferative benzofuransulfonamides. The 4-bromophenylsulfonamido group has demonstrated superior potency compared to chloro and methyl analogs in NCI-H460 cell-based assays . The butyl ester also provides a distinct pharmacokinetic benchmark relative to isopropyl or benzyl analogs, enabling systematic exploration of ester effects on cellular efficacy.

Physicochemical Property Benchmarking for Ester Series Profiling

Employ as a reference compound for profiling the lipophilicity, solubility, and permeability of benzofuran-3-carboxylate sulfonamide ester series. Its intermediate logP (~4.8) and LogS (~ -5.2) make it an ideal calibration point between the polar isopropyl ester (logP ~3.8) and the highly lipophilic benzyl ester (logP ~5.5) . This facilitates the construction of predictive ADME models for benzofuran sulfonamide libraries.

Quote Request

Request a Quote for Butyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.